N-(1H-indol-5-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
Indole derivatives are a class of compounds that have been extensively studied for their potential applications in scientific research . They are known to exhibit a variety of biochemical and physiological effects, making them promising candidates for further study .
Synthesis Analysis
While specific synthesis information for “N-(1H-indol-5-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is not available, similar compounds such as N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides have been synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex. For instance, 3D-QSAR and molecular docking studies of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives have been conducted, indicating that they can be used as effective fragments for the fragment-based design of nonpurine XO inhibitors .Chemical Reactions Analysis
Indole derivatives have been shown to undergo a variety of chemical reactions. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been prepared and reported as antiviral agents .Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative would depend on its exact molecular structure.Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
N-(1H-indol-5-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, a group of compounds recognized for their diverse biological activities. Triazoles have been extensively studied and utilized due to their broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are of great importance in the development of new drugs, with several structural variations providing a wide spectrum of biological applications (Ferreira et al., 2013).
Synthetic Routes and Biological Features
The synthesis of triazole derivatives like this compound has been a focal point of research due to the compound's potential biological activities. Various synthetic routes have been explored to develop these compounds, with significant emphasis on eco-friendly and efficient methodologies. The biological features of triazole derivatives are remarkable, showing a wide array of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This versatility makes them a significant class of compounds in medicinal chemistry and drug development (Kaushik et al., 2019; Ohloblina, 2022).
Physico-Chemical Properties and Industrial Applications
The physico-chemical properties of triazole derivatives have been extensively studied, demonstrating their utility in various industrial applications. These compounds are used in agriculture, pharmaceuticals, and material sciences due to their stability and biological activities. The derivatives of 1,2,4-triazole are particularly noteworthy, with applications extending to optical materials, photosensitizers, antioxidants, and even corrosion inhibitors for metals. The low toxicity of these compounds further enhances their appeal for industrial applications (Parchenko, 2019; Hrimla et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1H-indol-5-yl)-5-methyl-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-17(22-23(21-12)15-5-3-2-4-6-15)18(24)20-14-7-8-16-13(11-14)9-10-19-16/h2-11,19H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDXPMZHUWUMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CC3=C(C=C2)NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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